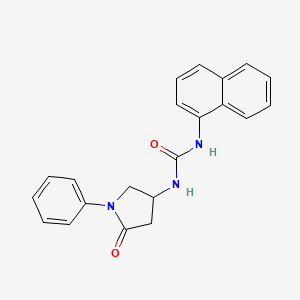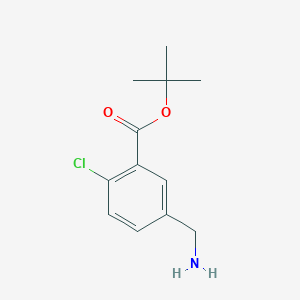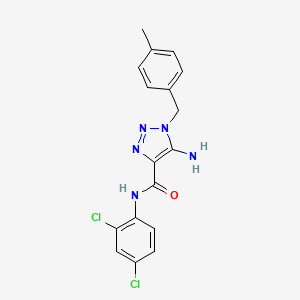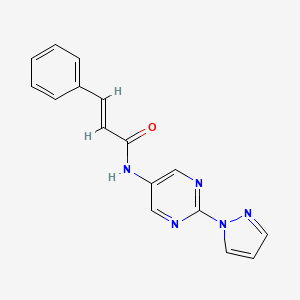
1-(Naphthalen-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as NPPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. NPPU is a urea derivative that acts as a potent inhibitor of soluble guanylyl cyclase (sGC), an enzyme that plays a crucial role in the regulation of various physiological processes.
Applications De Recherche Scientifique
Environmental Exposure and Biomonitoring
Naphthalene and its metabolites, such as 1-naphthol, are significant in environmental and occupational exposure assessments. Studies have utilized urinary levels of naphthalene metabolites as biomarkers to evaluate exposure levels. These biomarkers are crucial for assessing both occupational and environmental exposure to polycyclic aromatic hydrocarbons (PAHs), which are prevalent in various industries and urban environments. For example, urinary naphthol levels have been used to determine exposure in workers occupationally exposed to naphthalene, highlighting the importance of these compounds in monitoring environmental health risks (Sams, 2017).
Health Implications of PAH Exposure
The measurement of urinary polycyclic aromatic hydrocarbon (PAH) metabolites, including naphthalene derivatives, provides insights into the potential health effects associated with PAH exposure. The presence of these metabolites in urine indicates exposure to PAHs, which are known for their toxicological significance, including potential carcinogenicity. Research in this area focuses on the correlation between PAH exposure and various health outcomes, using biomarkers to study the exposure-response relationship in human populations (Li et al., 2008).
Advances in Biomarker Development
The development of sensitive biomarkers for the detection of PAH exposure, including naphthalene and its metabolites, is an ongoing area of research. These biomarkers are essential for understanding the extent of exposure and potential health risks associated with PAHs in the environment. Studies have focused on identifying and validating new urinary biomarkers to characterize naphthalene exposure more accurately, enhancing the capabilities of biomonitoring studies to assess exposure levels and associated risks (Klotz et al., 2018).
Propriétés
IUPAC Name |
1-naphthalen-1-yl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20-13-16(14-24(20)17-9-2-1-3-10-17)22-21(26)23-19-12-6-8-15-7-4-5-11-18(15)19/h1-12,16H,13-14H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZBYROOSPMLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-isopropylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2459810.png)



![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2459814.png)
![3-[4-(3-Methylphenyl)-1-piperazinyl]propanoic acid hydrate](/img/structure/B2459815.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2459819.png)
![Ethyl 2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2459820.png)


![8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2459823.png)
![N-[(2-chlorophenyl)methyl]-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2459824.png)